N-(furan-2-ylmethyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that combines a furan ring, an oxazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(furan-2-yl)-6-methyl-1,2-oxazole-4-carboxylic acid with a suitable amine under dehydrating conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and organolithium reagents for nucleophilic substitution.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Oxazolines and reduced pyridine derivatives.
Substitution: Halogenated pyridines and other substituted derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, particularly targeting the epidermal growth factor receptor (EGFR).
Biological Studies: The compound has shown antimicrobial and anti-inflammatory activities.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the receptor’s active site, preventing the phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 3-(furan-2-yl)-6-methyl-1,2-oxazole-4-carboxylic acid
- N-(furan-2-ylmethyl)-cyanoacetamide
- Thiazolo[4,5-b]pyridines
Uniqueness
N-(furan-2-ylmethyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct electronic and steric properties. This structural complexity allows for diverse chemical reactivity and biological activity, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O3/c1-8-6-11(12-9(2)17-20-14(12)16-8)13(18)15-7-10-4-3-5-19-10/h3-6H,7H2,1-2H3,(H,15,18) |
InChI Key |
ZWLDZTYOKIGBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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